molecular formula C25H26INO B129339 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide CAS No. 142808-59-1

1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide

Cat. No. B129339
M. Wt: 483.4 g/mol
InChI Key: NYHMWZQHLDWHCC-SRXHIBLESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide, also known as DOPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DOPP belongs to the family of piperidinium salts, and its chemical structure is characterized by the presence of two phenylpropenylidene groups attached to a piperidinium ring.

Mechanism Of Action

The mechanism of action of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions and other molecules. These complexes can then interact with biological systems and induce various physiological and biochemical effects.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in vitro and in vivo. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has also been found to have potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in lab experiments is its high selectivity and sensitivity towards certain metal ions and organic molecules. This makes it a valuable tool for detecting and quantifying these substances in complex mixtures. However, 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide also has some limitations, such as its relatively low stability under certain conditions and its potential toxicity at high concentrations.

Future Directions

There are several future directions that could be explored in the field of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide research. One potential avenue is the development of new types of sensors and detectors based on 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and other piperidinium salts. Another area of interest is the investigation of the biological activity of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and its derivatives, with the aim of developing new drugs and therapies for various diseases. Additionally, the synthesis and characterization of novel piperidinium salts with improved properties and functionalities could lead to new applications in materials science and nanotechnology.

Synthesis Methods

The synthesis of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide can be achieved through a multistep process that involves the condensation of piperidine with two equivalents of benzaldehyde, followed by the reaction with methyl iodide and the subsequent oxidation of the resulting intermediate. The final product is obtained as a yellow-orange solid that is soluble in polar solvents such as water and methanol.

Scientific Research Applications

1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has been extensively studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. One of the most promising areas of application for 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is in the development of new types of sensors and detectors, due to its ability to selectively bind with certain metal ions and organic molecules.

properties

CAS RN

142808-59-1

Product Name

1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide

Molecular Formula

C25H26INO

Molecular Weight

483.4 g/mol

IUPAC Name

(3Z,5E)-1,1-dimethyl-3,5-bis[(E)-3-phenylprop-2-enylidene]piperidin-1-ium-4-one;iodide

InChI

InChI=1S/C25H26NO.HI/c1-26(2)19-23(17-9-15-21-11-5-3-6-12-21)25(27)24(20-26)18-10-16-22-13-7-4-8-14-22;/h3-18H,19-20H2,1-2H3;1H/q+1;/p-1/b15-9+,16-10+,23-17-,24-18+;

InChI Key

NYHMWZQHLDWHCC-SRXHIBLESA-M

Isomeric SMILES

C[N+]1(C/C(=C\C=C\C2=CC=CC=C2)/C(=O)/C(=C\C=C\C3=CC=CC=C3)/C1)C.[I-]

SMILES

C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-]

Canonical SMILES

C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-]

synonyms

1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodid e

Origin of Product

United States

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